N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide
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Overview
Description
“N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene-based analogs have been of interest to scientists due to their potential as biologically active compounds .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A new monomer, N-(2-(thiophen-3-yl)methylcarbonyloxyethyl) maleimide (NMT), was synthesized and characterized by Nuclear Magnetic Resonance (1H-NMR) and Fourier Transform Infrared (FTIR) Spectroscopy .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a thiophene ring as a key component. Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms .Chemical Reactions Analysis
Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions involve the condensation of different compounds to form thiophene derivatives .Scientific Research Applications
Heterocyclic Synthesis and Characterization
- Unexpected Reaction and Mechanism Study : A study explored the reaction mechanisms of related heterocyclic compounds, indicating the potential for complex rearrangements and novel product formation, which could be relevant to understanding the reactivity of the specified compound (Ledenyova et al., 2018).
- Synthesis of Derivatives with Anticancer Potential : Research into the synthesis and characterization of celecoxib derivatives demonstrates the process of modifying heterocyclic compounds to evaluate their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, offering a framework for developing therapeutic agents (Küçükgüzel et al., 2013).
- Anti-Tumor Agents Development : A synthesis approach led to new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, evaluated for their anti-tumor activities, highlighting the potential medicinal applications of such compounds (Gomha et al., 2016).
Material Science Applications
- Electrochemical and Electrochromic Properties : Investigation into the electrochemical and electrochromic properties of derivatives introduces different acceptor groups, showing how structural modifications can influence material properties, potentially guiding the development of materials for electronic applications (Hu et al., 2013).
Antimicrobial and Antioxidant Activities
- Antimicrobial Activity Studies : Research on amido linked heterocycles reveals antimicrobial activities, suggesting the potential use of structurally similar compounds in developing new antimicrobial agents (Padmavathi et al., 2011).
- Antioxidant and Anti-inflammatory Screening : Thiopyrano[2,3-d]thiazoles based on cinnamic acid amides were investigated for their antioxidant and anti-inflammatory activities, indicating the potential for similar compounds to be developed for therapeutic applications (Lozynskyi et al., 2015).
Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to exhibit a variety of biological effects . They have been associated with anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . Therefore, the targets could be diverse depending on the specific biological effect.
Mode of Action
Thiophene-based compounds have been reported to interact with various targets to exert their biological effects . For instance, some thiophene-based compounds are known to inhibit tyrosinase, an enzyme involved in melanin synthesis .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene-based compounds, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Based on the reported biological activities of thiophene-based compounds, it can be inferred that the compound could potentially exert anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Future Directions
Properties
IUPAC Name |
(E)-3-phenyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c22-18(7-6-15-4-2-1-3-5-15)19-10-12-21-11-8-17(20-21)16-9-13-23-14-16/h1-9,11,13-14H,10,12H2,(H,19,22)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJXYADJWDYCRA-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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